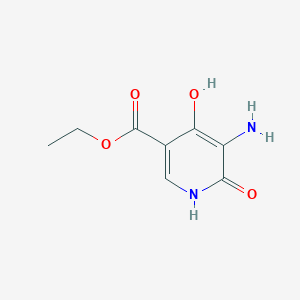
3-氨基-2-(萘-1-基)丙酸
描述
3-Amino-2-(naphthalen-1-yl)propanoic acid is an alanine derivative . It’s a type of amino acid derivative that has been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular formula of 3-Amino-2-(naphthalen-1-yl)propanoic acid is C13H13NO2 . The InChI code is 1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-2-(naphthalen-1-yl)propanoic acid include a molecular weight of 215.25 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用
生物测定中的荧光衍生化
3-(萘-1-基氨基)丙酸已被用作氨基酸的荧光衍生化试剂。其衍生物表现出强荧光,使其在生物学检测中很有用。具体来说,它能够在生理 pH 值下在乙醇和水中与强荧光的蓝色苯并[a]吩恶嗪偶联物结合,这对于生物应用是有利的 (Frade 等人,2007)。
生物系统中的光物理研究
该化合物已参与了各种溶剂中生物探针(如丙烯丹、ANS 和普罗丹)的光物理研究。这些研究对于理解控制其最大发射的性质非常重要,这对于肽和蛋白质研究至关重要 (Moreno Cerezo 等人,2001)。
非水介质中的酸碱行为
对相关化合物(如取代的 2-氨基-3-氰基呋喃及其与 2-羟基-1-萘甲醛形成的席夫碱)的酸碱行为的研究,提供了氰基团吸电子效应的见解。这项研究有助于理解非水介质中不同环的酸度 (Gündüz 等人,1986)。
缓激肽受体拮抗剂的制造
3-氰基-1-萘甲酸,一种相关化合物,是缓激肽受体拮抗剂制造中的中间体。为大规模生产开发这种氰基酸的新合成路线至关重要 (Ashworth 等人,2003)。
基因编码的荧光氨基酸
丹磺氨酸,一种与 3-氨基-2-(萘-1-基)丙酸密切相关的环境敏感荧光团,已被基因编码用于选择性掺入蛋白质中。这有助于研究蛋白质结构、动力学和相互作用 (Summerer 等人,2006)。
蓝光发射材料的合成
对萘胺衍生的芳香二羧酸(与本化合物密切相关)的合成研究,已导致开发出在蓝光发射域中有应用的材料 (Liou 等人,2006)。
氟化物阴离子的比色传感
与该化合物相关的 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物已被合成用于氟化物阴离子的比色传感,展示了在溶液中肉眼检测有用的剧烈颜色转变 (Younes 等人,2020)。
化工行业废水处理
1-氨基-8-萘酚-3,6-二磺酸(H 酸),一种结构相关的化合物,用于染料的合成,其废水处理已作为环境管理的研究对象 (Zhu 等人,1996)。
安全和危害
作用机制
Target of Action
It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway .
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-2-(naphthalen-1-yl)propanoic acid are likely related to those of alanine. Alanine plays a crucial role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids, particularly during physical activity. This cycle also helps maintain the body’s glucose balance .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
It may also influence the secretion of anabolic hormones and mental performance during stress-related tasks .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .
生化分析
Biochemical Properties
3-Amino-2-(naphthalen-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid derivatives. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with anabolic hormones, enhancing their secretion and thereby promoting muscle growth and repair . Additionally, 3-Amino-2-(naphthalen-1-yl)propanoic acid can act as a fuel source during exercise, providing energy and preventing muscle damage .
Cellular Effects
The effects of 3-Amino-2-(naphthalen-1-yl)propanoic acid on cellular processes are diverse and multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in gene expression that promote cell growth and differentiation . Furthermore, 3-Amino-2-(naphthalen-1-yl)propanoic acid has been found to enhance cellular metabolism, increasing the production of ATP and other energy-rich molecules .
Molecular Mechanism
At the molecular level, 3-Amino-2-(naphthalen-1-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression and enzyme activity . Additionally, this compound can inhibit or activate certain enzymes, thereby modulating metabolic pathways and influencing cellular function . The binding interactions of 3-Amino-2-(naphthalen-1-yl)propanoic acid with biomolecules are crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Amino-2-(naphthalen-1-yl)propanoic acid in laboratory settings are important considerations for its use in research. This compound has been found to be relatively stable under standard storage conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure . In vitro and in vivo studies have shown that prolonged exposure to 3-Amino-2-(naphthalen-1-yl)propanoic acid can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Amino-2-(naphthalen-1-yl)propanoic acid in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound has been shown to enhance muscle growth and improve physical performance . At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . The threshold effects of 3-Amino-2-(naphthalen-1-yl)propanoic acid are critical for determining its safe and effective use in research and therapeutic applications .
Metabolic Pathways
3-Amino-2-(naphthalen-1-yl)propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism . For instance, this compound has been shown to modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids . The metabolic pathways of 3-Amino-2-(naphthalen-1-yl)propanoic acid are essential for understanding its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Amino-2-(naphthalen-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For example, 3-Amino-2-(naphthalen-1-yl)propanoic acid can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . The transport and distribution mechanisms of this compound are crucial for its therapeutic potential and efficacy .
Subcellular Localization
The subcellular localization of 3-Amino-2-(naphthalen-1-yl)propanoic acid is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For instance, 3-Amino-2-(naphthalen-1-yl)propanoic acid can be localized to the mitochondria, where it plays a role in energy metabolism and ATP production . The subcellular localization of this compound is essential for understanding its biological effects and potential therapeutic applications .
属性
IUPAC Name |
3-amino-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJNCOMXRFGWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)
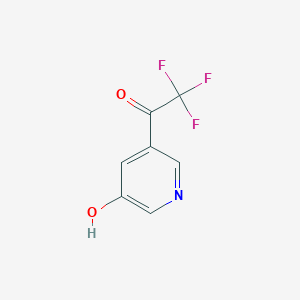
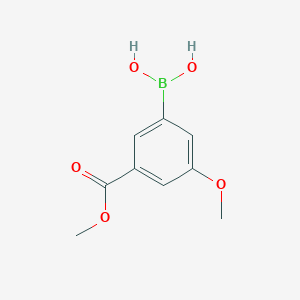

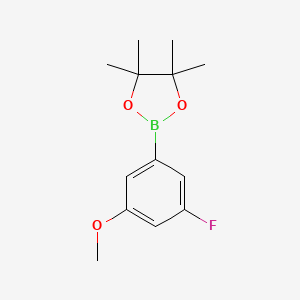
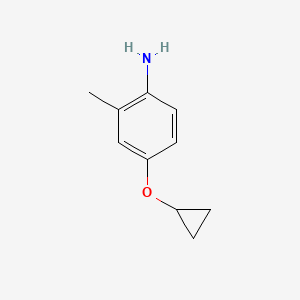
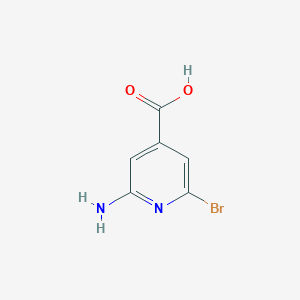
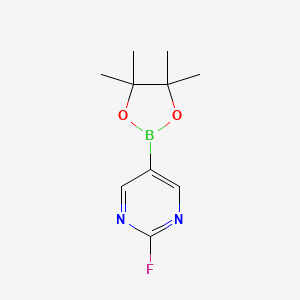
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)

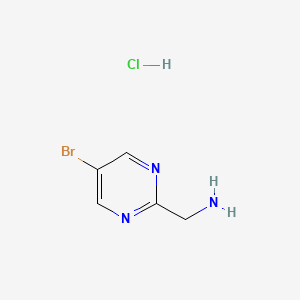
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
